Diacetyl (2,3-butanedione) is an organic compound, a yellow/green liquid belonging to the diketone family. [] It is naturally found in various foods like butter, beer, and coffee due to fermentation processes. [] Diacetyl possesses a distinctive buttery aroma and is widely used as a flavoring agent in food products. [] Scientific research has focused on various aspects of Diacetyl, including its production by microorganisms, its sensory characteristics, its potential health effects, and its detection and quantification.
Future Directions
Developing safer alternatives to Diacetyl in food flavoring [] with similar sensory properties to address potential health concerns associated with its inhalation.
Further investigation into the precise mechanisms of Diacetyl-induced respiratory toxicity [, , , , ] to understand the pathways involved and develop preventative measures.
Continuing to refine analytical techniques for Diacetyl detection and quantification [, ] to enable more precise monitoring in various settings, including food production and environmental monitoring.
Related Compounds
Acetoin (3-Hydroxy-2-butanone)
Compound Description: Acetoin is a natural flavoring compound with a buttery odor. It is produced by the reduction of Diacetyl and serves as a key indicator for the progress of fermentation in various food products, including beer, yogurt, and buttermilk. Acetoin is often used as a safer alternative to Diacetyl in food flavorings due to its lower reported toxicity. [, , , , , , , , , , ]
Relevance: Acetoin is a direct metabolic product of Diacetyl, formed by the enzymatic reduction of the diketone group. This reduction is often employed in the food industry to control Diacetyl levels, as elevated concentrations can lead to undesirable flavor profiles. [, , , , , , , , , , ]
Relevance: 2,3-Pentanedione is structurally similar to Diacetyl, with both compounds containing adjacent ketone groups. This structural similarity also translates to similar toxicological profiles, raising concerns about the occupational safety of both compounds. [, , , ]
α-Acetolactate
Compound Description: α-Acetolactate is a precursor molecule in the biosynthesis of valine and leucine. It is also a key intermediate in the formation of Diacetyl during fermentation. In yeast and bacteria, α-acetolactate is spontaneously decarboxylated to form Diacetyl. [, ]
Relevance: α-Acetolactate is the direct precursor to Diacetyl. Controlling the conversion of α-Acetolactate to Diacetyl is a major challenge in the brewing and food industries. This is typically achieved through enzymatic conversion of α-Acetolactate to acetoin using the enzyme α-acetolactate decarboxylase. [, ]
Diacetylmethylcarbinol (2,3,4-Pentanetrione)
Compound Description: Diacetylmethylcarbinol is a triketone formed during Diacetyl metabolism. It is produced via a benzoin-type condensation reaction between the “active aldehyde” derived from Diacetyl and another molecule of Diacetyl. []
Relevance: Diacetylmethylcarbinol is a direct metabolic product of Diacetyl, highlighting the complex metabolic pathways associated with Diacetyl in microorganisms. []
Acetylbutanediol (2,3-Butanediol)
Compound Description: Acetylbutanediol, also known as 2,3-Butanediol, is a byproduct of Diacetyl metabolism. It is formed by the reduction of Diacetylmethylcarbinol. []
Relevance: Acetylbutanediol is a further downstream product of Diacetyl metabolism, showcasing the diverse array of compounds generated during the breakdown of Diacetyl. []
Citric Acid
Compound Description: Citric Acid is a naturally occurring organic acid found in citrus fruits. It plays a crucial role in cellular metabolism as an intermediate in the citric acid cycle. In the context of Diacetyl production, Citric Acid serves as a precursor molecule. Certain lactic acid bacteria, such as Leuconostoc cremoris and Streptococcus diacetylactis, utilize Citric Acid to generate Diacetyl during fermentation. [, , , , ]
Relevance: Citric Acid is a key substrate for the production of Diacetyl by certain lactic acid bacteria. Its availability and concentration in the fermentation medium can significantly influence the amount of Diacetyl produced. [, , , , ]
Pyruvate
Compound Description: Pyruvate is a crucial intermediate in cellular metabolism. It is produced during glycolysis and can be further metabolized to generate energy or used as a building block for various biomolecules. In the context of Diacetyl production, Pyruvate is a key precursor molecule. During fermentation, some microorganisms convert pyruvate to α-Acetolactate, which can then be spontaneously decarboxylated to form Diacetyl. [, , ]
Relevance: Pyruvate is a central molecule in the metabolic pathway leading to Diacetyl formation. Its availability and metabolic flux are critical factors influencing Diacetyl production. [, , ]
Acetic Acid
Compound Description: Acetic Acid is a simple carboxylic acid responsible for the sour taste of vinegar. In the context of Diacetyl research, Acetic Acid is often investigated as a potential co-exposure alongside Diacetyl, especially in occupational settings like the food flavoring industry. []
Relevance: Acetic Acid is frequently found in conjunction with Diacetyl in various environments. Understanding the combined effects of Acetic Acid and Diacetyl is crucial for assessing potential health risks, particularly in occupational settings. []
Acetaldehyde
Compound Description: Acetaldehyde is a volatile organic compound with a pungent odor. It is produced during fermentation and is also a byproduct of ethanol metabolism in the liver. Like Diacetyl, Acetaldehyde is often studied alongside other volatile compounds in fermented products, such as beer and cheese. [, , ]
Relevance: Acetaldehyde often co-occurs with Diacetyl in fermented products. Studying the interplay between Acetaldehyde and Diacetyl can provide insights into flavor development and potential synergistic effects. [, , ]
Valine
Compound Description: Valine is an essential amino acid that cannot be synthesized by humans and must be obtained through the diet. It is a branched-chain amino acid that plays a role in protein synthesis, energy production, and various metabolic processes. In the context of Diacetyl research, Valine is recognized as a regulator of Diacetyl synthesis. Elevated levels of Valine can inhibit Diacetyl production. []
Relevance: Valine exerts a regulatory effect on Diacetyl synthesis, acting as a feedback inhibitor. Understanding this regulation is crucial for controlling Diacetyl levels during fermentation. []
α-Ketoisovaleric Acid
Compound Description: α-Ketoisovaleric Acid is a branched-chain keto acid. It is an intermediate in the metabolic pathways of several amino acids, including valine and leucine. α-Ketoisovaleric Acid can influence Diacetyl production. []
Relevance: α-Ketoisovaleric Acid participates in the metabolic network associated with Diacetyl synthesis. Its presence can modulate Diacetyl production levels, particularly in relation to valine availability. []
N, N'-Diacetylchitobiose
Compound Description: N, N'-Diacetylchitobiose is a disaccharide composed of two units of N-acetylglucosamine linked by a β-(1→4) glycosidic bond. It is a breakdown product of chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi. N, N'-Diacetylchitobiose is metabolized by certain bacteria, including Vibrio parahaemolyticus, using enzymes like N, N'-diacetylchitobiase. []
Relevance: The metabolism of N, N'-Diacetylchitobiose by bacterial enzymes shares similarities with the metabolic pathways of Diacetyl, particularly in terms of enzyme classes involved (e.g., hydrolases). Studying these enzymes can offer insights into the broader context of carbonyl metabolism. []
Compound Description: These are a class of esters used as food additives, primarily as emulsifiers. They are synthesized by reacting higher fatty acid mono- and/or di-glycerides with Diacetyl Tartaric Acid Anhydride. []
Relevance: This example demonstrates the use of Diacetyl as a starting material for the synthesis of commercially relevant compounds. []
Monoacetylphosphine
Compound Description: Monoacetylphosphine is a highly reactive organophosphorus compound. It is unstable at room temperature and readily decomposes. []
Relevance: Monoacetylphosphine is a product of the reaction between Triacetylphosphine and alcohols, highlighting the reactivity of the acetyl group in Diacetyl-related compounds. []
Triacetylphosphine
Compound Description: Triacetylphosphine is another organophosphorus compound. It is used as a reagent in organic synthesis. []
Relevance: Triacetylphosphine serves as a starting material for the synthesis of Monoacetylphosphine and Diacetylphosphine, showcasing the versatility of acetyl groups in chemical reactions. []
Diacetylphosphine
Compound Description: Diacetylphosphine is an organophosphorus compound that exists in equilibrium between its keto and enol tautomeric forms. The equilibrium is influenced by factors such as temperature and solvent polarity. []
Relevance: Diacetylphosphine is structurally analogous to Diacetyl, with both compounds containing two acetyl groups. Studying the tautomeric behavior of Diacetylphosphine provides insights into the electronic effects of the phosphorus atom compared to the carbon atom in Diacetyl. []
Source and Classification
2,3-Butanedione is classified as an organic compound belonging to the family of ketones. It is a colorless liquid at room temperature and has a sweet, buttery odor. The compound is primarily found in fermented foods and is produced naturally during the fermentation process. It can also be synthesized through various chemical methods, including oxidation processes involving simpler organic compounds.
Synthesis Analysis
The synthesis of 2,3-butanedione can be achieved through several methods:
Aldol Condensation:
Reactants: Paraformaldehyde and acetone.
Catalyst: L-Proline.
Process: The reaction involves an aldol condensation followed by dehydration to yield methyl vinyl ketone, which is subsequently oxidized to form 2,3-butanedione. The reaction conditions typically involve temperatures between 40°C and 120°C with a controlled pH of 1.0 to 4.0.
Oxidative Dehydrogenation:
Reactants: Acetaldehyde.
Catalysts: Substituted thiazole salts combined with manganese dioxide (MnO₂), bismuth oxide (Bi₂O₃), or copper sulfate (CuSO₄).
Process: This method employs a one-pot reaction where acetaldehyde undergoes coupling condensation followed by oxidative dehydrogenation to produce 2,3-butanedione. Typical reaction conditions include a temperature of around 140°C.
Selective Oxidation:
Reactants: 2-Butanone (methyl ethyl ketone).
Catalysts: Various zeolites such as TS-1 and Ti-MCM-41.
Process: The selective oxidation of 2-butanone using oxygen as an oxidant leads to the formation of 2,3-butanedione under specific catalytic conditions.
Molecular Structure Analysis
The molecular structure of 2,3-butanedione features two carbonyl groups (C=O) flanked by two methyl groups (CH₃). The structural formula can be represented as follows:
CH3C(=O)C(=O)CH3
Key Structural Features:
Molecular Weight: Approximately 86.09 g/mol.
Bonding: The molecule exhibits planar geometry around the carbonyl carbons due to sp² hybridization.
Functional Groups: Two ketone functional groups contribute to its reactivity and physical properties.
Chemical Reactions Analysis
2,3-Butanedione participates in various chemical reactions:
Condensation Reactions:
It can undergo further condensation with alcohols or amines to form esters or amides, respectively.
Oxidation Reactions:
Under strong oxidative conditions, it may be converted into more complex molecules or degraded into simpler compounds.
Reduction Reactions:
Reduction with hydride reagents can yield corresponding alcohols.
Reaction Parameters:
Typical reaction conditions for oxidative processes involve temperatures ranging from 140°C to 250°C depending on the catalyst used.
Mechanism of Action
The mechanism of action for the synthesis of 2,3-butanedione typically involves:
Formation of Enolate Ions:
In aldol condensation, enolate ions are formed from acetone which then react with aldehydes.
Dehydration Step:
The aldol product undergoes dehydration to form an α,β-unsaturated ketone.
Oxidative Steps:
Subsequent oxidation reactions convert intermediates into the final diketone product through loss of hydrogen or addition of oxygen.
Physical and Chemical Properties Analysis
Key Properties:
Boiling Point: Approximately 88°C.
Melting Point: Approximately -7°C.
Density: About 0.81 g/cm³ at 20°C.
Solubility: Soluble in water and organic solvents like ethanol and ether.
Chemical Behavior:
Exhibits typical ketone reactivity including nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbons.
Applications
2,3-Butanedione has diverse applications across various fields:
Food Industry:
Widely used as a flavoring agent due to its buttery taste; often found in popcorn butter flavorings.
Pharmaceuticals:
Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Manufacturing:
Utilized in the production of polymers and other chemical intermediates.
Analytical Chemistry:
Employed in gas chromatography-mass spectrometry for detecting and quantifying substances in food and beverages.
Properties
CAS Number
431-03-8
Product Name
2,3-Butanedione
IUPAC Name
butane-2,3-dione
Molecular Formula
C4H6O2 CH3COCOCH3 C4H6O2
Molecular Weight
86.09 g/mol
InChI
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3
InChI Key
QSJXEFYPDANLFS-UHFFFAOYSA-N
SMILES
CC(=O)C(=O)C
Solubility
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) In water, 200 g/L at 20 °C Soluble in about 4 parts water Readily soluble in all important organic solvents Miscible with ether For more Solubility (Complete) data for DIACETYL (8 total), please visit the HSDB record page. 200 mg/mL at 15 °C Solubility in water, g/100ml at 25 °C: 20 soluble in glycerol and water; miscible with alcohol, propylene glycol, and most fixed oils
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Sodium percarbonate appears as a colorless, crystalline solid. Denser than water. May combust in contact with organic materials. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.